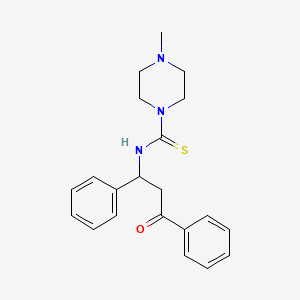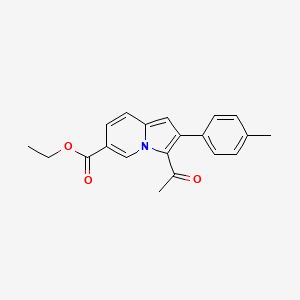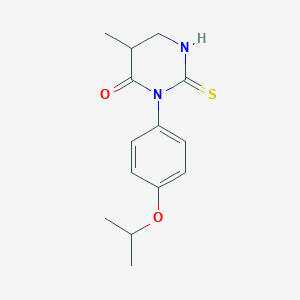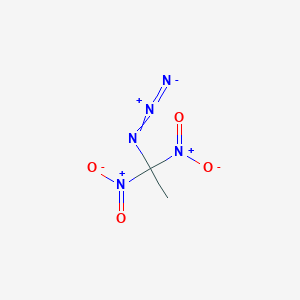
Acetic acid;5,8-dihydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;5,8-dihydronaphthalen-1-ol is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.238 g/mol . It is also known by its systematic name, 1-Naphthalenol, 5,8-dihydro-, acetate. This compound is characterized by its unique structure, which includes a naphthalene ring system with an acetic acid moiety attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,8-dihydronaphthalen-1-ol typically involves the acetylation of 5,8-dihydronaphthalen-1-ol. One common method is the reaction of 5,8-dihydronaphthalen-1-ol with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials, 5,8-dihydronaphthalen-1-ol and acetyl chloride, are typically sourced from commercial suppliers, and the reaction is carried out in a controlled environment to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;5,8-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols. Substitution reactions result in the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;5,8-dihydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and fragrances.
Wirkmechanismus
The mechanism of action of acetic acid;5,8-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The naphthalene ring system may interact with cellular components, leading to potential biological effects such as antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 3,4-dihydronaphthalen-1-ol: Similar structure but differs in the position of the hydrogenation on the naphthalene ring.
Acetic acid, 5,6,7,8-tetrahydronaphthalen-1-ol: Fully hydrogenated naphthalene ring.
Acetic acid, 5,8-dibromo-3,7-dimethylocta-2,6-dien-1-ol: Contains additional bromine and methyl groups.
Uniqueness
Acetic acid;5,8-dihydronaphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its partial hydrogenation and acetate group make it a versatile intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
51927-56-1 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
acetic acid;5,8-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10O.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-3,5,7,11H,4,6H2;1H3,(H,3,4) |
InChI-Schlüssel |
KHQNGPDAZDGRAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1C=CCC2=C1C=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


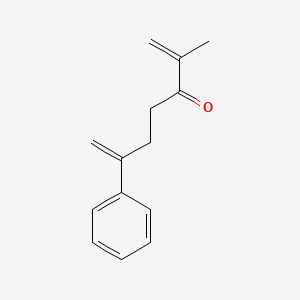


![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)
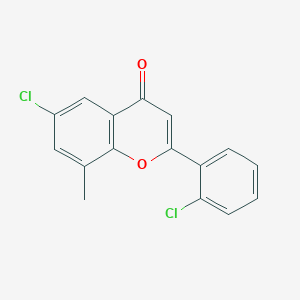
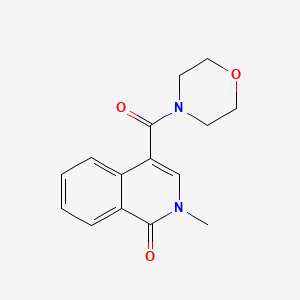
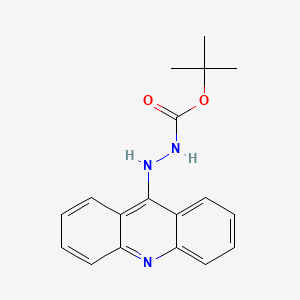
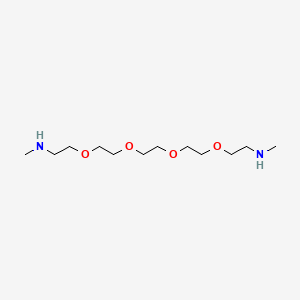
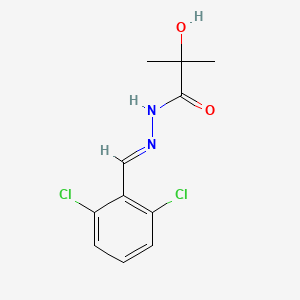
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)
